molecular formula C11H11N3O3 B15334147 Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Cat. No.: B15334147
M. Wt: 233.22 g/mol
InChI Key: HOVFXRKWORICOY-UHFFFAOYSA-N
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Description

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with an ethyl ester and a carbamoyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Carbamoylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors One common method includes the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-Carbamoylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Carbamoylbenzimidazole-4-carboxylate
  • Methyl 4-Carbamoylbenzimidazole-2-carboxylate
  • Ethyl 4-Aminobenzimidazole-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl ester and carbamoyl group allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 4-carbamoyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-7-5-3-4-6(9(12)15)8(7)14-10/h3-5H,2H2,1H3,(H2,12,15)(H,13,14)

InChI Key

HOVFXRKWORICOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2N1)C(=O)N

Origin of Product

United States

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